methyl 1H-1,2,3,4-tetrazole-5-carboxylate
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Overview
Description
Methyl 1H-1,2,3,4-tetrazole-5-carboxylate is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1H-1,2,3,4-tetrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-aminotetrazole with methyl chloroformate under mild conditions. This reaction typically takes place in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-1,2,3,4-tetrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce a wide range of functionalized tetrazole derivatives .
Scientific Research Applications
Methyl 1H-1,2,3,4-tetrazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies and as a precursor for biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of methyl 1H-1,2,3,4-tetrazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Another heterocyclic compound with similar applications in medicinal chemistry.
Ethyl 5-tetrazolecarboxylate: A related compound used in similar research and industrial applications.
Uniqueness
Methyl 1H-1,2,3,4-tetrazole-5-carboxylate is unique due to its specific tetrazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Methyl 1H-1,2,3,4-tetrazole-5-carboxylate is a member of the tetrazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom. The presence of the carboxylate and ester functional groups enhances its chemical reactivity and biological interactions. The compound's ability to form strong interactions with metal ions due to its tetrazole structure makes it particularly useful in coordination chemistry.
Mechanisms of Biological Activity
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can bind to various enzymes and receptors, modulating their activity. This property is crucial in the design of enzyme inhibitors for therapeutic applications.
- Antimicrobial Activity : Research indicates that derivatives of tetrazoles demonstrate significant antibacterial activity against various pathogens such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have shown that certain tetrazole derivatives exhibit potent antifungal properties as well .
- Anticancer Properties : this compound has been studied for its potential to inhibit tumor growth. It acts as a tubulin polymerization inhibitor at the colchicine site, leading to apoptosis in cancer cells. For example, one study reported that specific derivatives exhibited IC50 values ranging from 0.3 to 8.1 nM against various human cancer cell lines .
Antimicrobial Activity
A study evaluated a series of 5-substituted tetrazoles synthesized under microwave irradiation conditions. Among these compounds, several showed significant antibacterial activity against Bacillus subtilis and Escherichia coli, while one demonstrated antifungal activity against Aspergillus flavus . The results suggest that structural modifications on the tetrazole ring can enhance biological efficacy.
Anticancer Activity
Research focusing on the antiproliferative effects of this compound derivatives revealed promising results. Compounds with specific substitutions at the N-1 or C-5 positions exhibited maximal activity against multidrug-resistant cancer cells. Notably, one derivative significantly reduced tumor growth in a nude mouse model .
Compound | IC50 (nM) | Activity |
---|---|---|
Compound 4l | 1.3–8.1 | Antiproliferative |
Compound 5b | 0.3–7.4 | Antiproliferative |
Control (standard) | - | Colchicine binding inhibition |
This table summarizes the potency of selected compounds derived from this compound against cancer cell lines.
Properties
IUPAC Name |
methyl 2H-tetrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-9-3(8)2-4-6-7-5-2/h1H3,(H,4,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUHDLEVMSMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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